molecular formula C15H14N2O B11870924 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one CAS No. 97456-66-1

6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one

Cat. No.: B11870924
CAS No.: 97456-66-1
M. Wt: 238.28 g/mol
InChI Key: PTNQXFFJNMOTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex organic compound that belongs to the class of indoloquinolizines

Preparation Methods

The synthesis of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one typically involves a multi-step process. One common method starts with the condensation of tryptophan with dihydropyran under acidic conditions, leading to the formation of a tetrahydro-β-carboline intermediate. This intermediate undergoes oxidative decarboxylation and subsequent ring closure to yield the desired indoloquinolizine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Scientific Research Applications

6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can be compared with other indoloquinolizine derivatives, such as:

  • 1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine
  • 3-alkyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-ones

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

CAS No.

97456-66-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6,7,12,12b-tetrahydro-1H-indolo[2,3-a]quinolizin-2-one

InChI

InChI=1S/C15H14N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-5,7,14,16H,6,8-9H2

InChI Key

PTNQXFFJNMOTPN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=O)CC2C3=C1C4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.